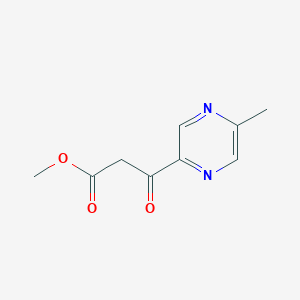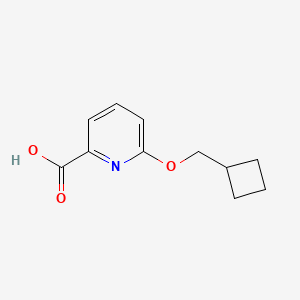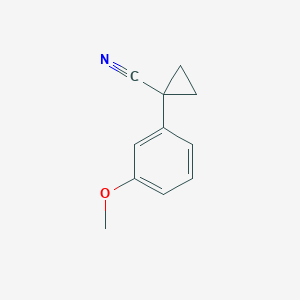
Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Übersicht
Beschreibung
“Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines are aromatic organic compounds and are often used in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” were not found, similar compounds have been synthesized using various methods . For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research :
- A study by Jones et al. (2003) investigated endothelin antagonists with structures similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for their effects on coronary and systemic arteritis in Beagle dogs. The research provides insight into the cardiovascular implications of such compounds.
- Kamimura et al. (2017) conducted a study on the metabolic transformation of a glucokinase activator, with a similar structure to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to understand its pharmacokinetics using humanized chimeric mice.
Microbial and Cellular Research :
- A research conducted by Yang et al. (2012) isolated a new alkaloid structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate from a deep-sea actinomycete, demonstrating antimicrobial properties.
Chemical Synthesis and Application :
- Pokhodylo et al. (2010) studied the reactions of methyl 3-cyclopropyl-3-oxopropanoate, a compound structurally similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to synthesize various heterocycles, indicating its potential in organic synthesis.
Environmental Chemistry and Toxicology :
- Research by Mani et al. (2018) explored the synthesis of a probe from a compound related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for detecting chromium ions, showcasing its application in environmental monitoring.
Drug Metabolism and Safety Testing :
- A study by Sharma et al. (2014) on a glucokinase activator structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate detailed its metabolism and safety profile, crucial for drug development.
Eigenschaften
IUPAC Name |
methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-11-7(5-10-6)8(12)3-9(13)14-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQSMLUSDNWZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)

![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)




